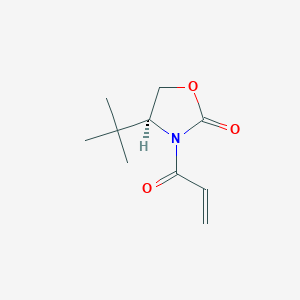
Nonacosyl hentriacontanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nonacosyl hentriacontanoate is a long-chain ester compound with the molecular formula C60H120O2. It is composed of nonacosyl alcohol and hentriacontanoic acid. This compound is known for its waxy texture and is often found in natural waxes and oils.
Preparation Methods
Synthetic Routes and Reaction Conditions: Nonacosyl hentriacontanoate can be synthesized through esterification reactions. One common method involves the reaction of nonacosyl alcohol with hentriacontanoic acid in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete esterification.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale esterification processes. These processes often use continuous reactors to maintain a steady production rate. The reaction conditions are optimized to maximize yield and purity, often involving high temperatures and pressures.
Chemical Reactions Analysis
Types of Reactions: Nonacosyl hentriacontanoate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves breaking the ester bond in the presence of water and an acid or base catalyst, resulting in the formation of nonacosyl alcohol and hentriacontanoic acid. Transesterification involves the exchange of the ester group with another alcohol, forming a new ester.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and acid or base catalysts.
Major Products:
Hydrolysis: Nonacosyl alcohol and hentriacontanoic acid.
Transesterification: New esters depending on the alcohol used.
Scientific Research Applications
Nonacosyl hentriacontanoate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its role in natural waxes and its potential biological functions.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the production of cosmetics, lubricants, and coatings due to its waxy properties.
Mechanism of Action
The mechanism of action of nonacosyl hentriacontanoate involves its interaction with lipid membranes due to its hydrophobic nature. It can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property makes it useful in formulations that require controlled release of active ingredients.
Comparison with Similar Compounds
Nonacosyl hentriacontanoate can be compared with other long-chain esters such as:
Nonacosane: A straight-chain hydrocarbon with similar hydrophobic properties.
Hentriacontane: Another long-chain hydrocarbon found in natural waxes.
Uniqueness: this compound is unique due to its specific combination of nonacosyl alcohol and hentriacontanoic acid, giving it distinct physical and chemical properties that are valuable in various applications.
Properties
CAS No. |
478309-25-0 |
|---|---|
Molecular Formula |
C60H120O2 |
Molecular Weight |
873.6 g/mol |
IUPAC Name |
nonacosyl hentriacontanoate |
InChI |
InChI=1S/C60H120O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-32-34-36-38-40-42-44-46-48-50-52-54-56-58-60(61)62-59-57-55-53-51-49-47-45-43-41-39-37-35-33-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-59H2,1-2H3 |
InChI Key |
QFXRQLNQFXQWIQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCCCCCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(2,3-Dimethylnaphtho[2,3-b]thiophen-4-yl)-2-ethylphenol](/img/structure/B14235604.png)
![Dibenzo[b,d]furan-1-sulfonic acid](/img/structure/B14235622.png)



![Dimethyl(octadecyl)[(oxan-2-yl)oxy]silane](/img/structure/B14235652.png)
![Benzamide, N-(2-aminophenyl)-4-[(1,3-benzodioxol-5-ylamino)methyl]-](/img/structure/B14235656.png)


![2-Propenoic acid, 3,3-difluoro-2-[(trimethylsilyl)oxy]-, methyl ester](/img/structure/B14235666.png)

![([1,1'-Biphenyl]-4,4'-diyl)bis[ethenyl(dimethyl)silane]](/img/structure/B14235678.png)
![3,3'-[(4-{(E)-[(3-Methylphenyl)imino]methyl}phenyl)azanediyl]dipropanenitrile](/img/structure/B14235689.png)

